molecular formula C19H14O2 B3037021 4-hydroxy-5-phenyl-[1,1'-biphenyl]-3-carbaldehyde CAS No. 402576-65-2

4-hydroxy-5-phenyl-[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B3037021
CAS No.: 402576-65-2
M. Wt: 274.3 g/mol
InChI Key: LUZKOPOUFFNCCX-UHFFFAOYSA-N
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Description

4-hydroxy-5-phenyl-[1,1'-biphenyl]-3-carbaldehyde is a useful research compound. Its molecular formula is C19H14O2 and its molecular weight is 274.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Selective Oxidation

"2-Hydroxy-3,5-diphenylbenzaldehyde" has been utilized in the synthesis of Schiff base copper(II) complexes. These complexes exhibit significant catalytic activity in the selective oxidation of alcohols, such as the conversion of 1-phenylethanol to acetophenone, under microwave irradiation (Hazra, Martins, Silva, & Pombeiro, 2015).

Antioxidant Activity

Derivatives of "2-Hydroxy-3,5-diphenylbenzaldehyde" have been synthesized and evaluated for their antioxidant activity. These derivatives demonstrated significant activity in cellular and non-cellular models, with their activity largely influenced by the structure of the substituent at the ortho-position (Buravlev & Shevchenko, 2019).

Photophysical Properties and Cell Imaging

Benzothiazoles-substituted tetraphenylethylenes, synthesized from derivatives of "2-Hydroxy-3,5-diphenylbenzaldehyde", have been explored for their photophysical properties. These compounds, particularly one exhibiting excited-state intramolecular proton transfer, have potential as contrasting agents in cell imaging studies due to their low toxicity and aggregation-induced emission properties (Keshav, Kumawat, Srivastava, & Ravikanth, 2017).

Synthesis of Heterocycles

Salicylaldehyde, similar to "2-Hydroxy-3,5-diphenylbenzaldehyde", is recognized for its role as a synthon in multicomponent reactions (MCRs). This compound, due to its dual functional groups, facilitates the synthesis of various heterocyclic systems, highlighting its importance in pharmaceutical production (Heravi, Zadsirjan, Mollaiye, Heydari, & Taheri Kal Koshvandi, 2018).

Spectroscopic and Molecular Docking Studies

"2-Hydroxy-3,5-diphenylbenzaldehyde" derivatives have been subjected to comprehensive spectroscopic studies and molecular docking. These studies reveal insights into their bioactivity, including their antiviral potential against various influenza viral proteins (Mary & James, 2020).

Catalysis in Peroxidase Mimicry

Schiff base ligands derived from "2-Hydroxy-3,5-diphenylbenzaldehyde" have been used to synthesize manganese(III) complexes. These complexes exhibit significant catalytic behavior, mimicking peroxidase activity in reactions involving hydrogen peroxide (Bermejo et al., 2017).

Biochemical Analysis

Biochemical Properties

It is known that biphenyl compounds can interact with various enzymes and proteins . The hydroxyl and aldehyde groups in the compound may form hydrogen bonds with biomolecules, influencing their structure and function .

Cellular Effects

It is hypothesized that this compound may influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Like other organic compounds, it is likely to have a certain degree of stability and may undergo degradation over time .

Dosage Effects in Animal Models

The effects of 4-Hydroxy-5-phenyl-[1,1’-biphenyl]-3-carbaldehyde in animal models have not been extensively studied. Therefore, information on dosage effects, threshold effects, and potential toxic or adverse effects at high doses is currently unavailable .

Metabolic Pathways

It is possible that this compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 4-Hydroxy-5-phenyl-[1,1’-biphenyl]-3-carbaldehyde within cells and tissues are not well characterized. It is possible that this compound may interact with certain transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of 4-Hydroxy-5-phenyl-[1,1’-biphenyl]-3-carbaldehyde is not well established. Given its chemical structure, it may be localized in specific compartments or organelles based on potential targeting signals or post-translational modifications .

Properties

IUPAC Name

2-hydroxy-3,5-diphenylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O2/c20-13-17-11-16(14-7-3-1-4-8-14)12-18(19(17)21)15-9-5-2-6-10-15/h1-13,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZKOPOUFFNCCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.